6-Fluoro-2,3-dihydro-1H-indol-1-amine
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Overview
Description
6-Fluoro-2,3-dihydro-1H-indol-1-amine is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The fluorine atom in this compound enhances its chemical properties, making it a valuable compound for various scientific research applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-fluoro-2,3-dihydro-1h-indol-1-amine, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact excellently with their target receptors . This interaction can lead to changes in the receptor’s function, which can result in various biological effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 6-Fluoro-2,3-dihydro-1H-indol-1-amine, have been found to interact with multiple receptors, contributing to their diverse biological activities
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydro-1H-indol-1-amine typically involves the fluorination of indole derivatives. One common method is the electrophilic substitution reaction where a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is used to introduce the fluorine atom into the indole ring . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product . The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydro-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted indole derivatives .
Scientific Research Applications
6-Fluoro-2,3-dihydro-1H-indol-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroindole: Another fluorinated indole derivative with similar biological activities.
3-Fluoroindole: Known for its use in medicinal chemistry and drug development.
5-Fluoroindole: Studied for its potential anticancer properties.
Uniqueness
6-Fluoro-2,3-dihydro-1H-indol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other fluorinated indole derivatives .
Properties
IUPAC Name |
6-fluoro-2,3-dihydroindol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-2,5H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBUHKJKDIRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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